4-Fluoro-2-(hydroxymethyl)benzoic acid
Description
Significance of Benzoic Acid Derivatives in Organic Synthesis
Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as fundamental building blocks in organic synthesis. The presence of the carboxyl group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. These reactions allow for the construction of more complex molecular frameworks, making benzoic acid derivatives indispensable precursors for a wide range of commercially and scientifically important compounds.
Strategic Incorporation of Fluorine into Aromatic Systems
The introduction of fluorine atoms into aromatic rings can dramatically alter the physicochemical properties of a molecule. numberanalytics.comnumberanalytics.com Fluorine, being the most electronegative element, exerts a strong inductive effect, which can influence the acidity of nearby functional groups, modulate the electronic character of the aromatic ring, and enhance metabolic stability in drug candidates. researchgate.net The replacement of a carbon-hydrogen bond with a carbon-fluorine bond can also impact a molecule's conformation and lipophilicity, properties that are critical in the design of bioactive compounds. numberanalytics.comresearchgate.net The unique attributes of fluorine have led to its increased prevalence in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov
Role of Hydroxymethyl Functionality in Aromatic Scaffolds
The hydroxymethyl group (–CH₂OH) is a primary alcohol substituent that imparts significant functionality to an aromatic system. wikipedia.org It can participate in a variety of chemical reactions, including oxidation to form aldehydes or carboxylic acids, and esterification. patsnap.com The hydroxyl group can also engage in hydrogen bonding, which can influence a molecule's solubility and its interactions with biological targets. The benzylic position of the hydroxymethyl group makes it susceptible to substitution reactions, further expanding its synthetic utility. organic-chemistry.org
Contextualizing 4-Fluoro-2-(hydroxymethyl)benzoic acid within Contemporary Chemical Research
This compound is a trifunctional molecule that combines the key features of a benzoic acid, a fluorinated aromatic ring, and a hydroxymethyl group. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of complex target molecules. The fluorine atom at the 4-position influences the electronic properties of the benzene (B151609) ring and the acidity of the carboxylic acid. The hydroxymethyl group at the 2-position provides a site for further chemical modification, while the carboxylic acid at the 1-position serves as a primary anchor for a variety of synthetic transformations. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and materials science.
The table below summarizes the key properties of this compound, gathered from chemical supplier data.
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Melting Point | 170-175 °C |
| Predicted Density | 1.417 g/cm³ |
| Predicted pKa | 3.78 |
Properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJGSRHNSMLVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification, amide bond formation, and conversion to more reactive acid derivatives like acid halides.
Esterification of 4-Fluoro-2-(hydroxymethyl)benzoic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. youtube.com For instance, reacting the acid with methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) would yield the corresponding methyl or ethyl ester. youtube.com The reaction is an equilibrium process, and typically requires heating and removal of water to drive it towards the product. youtube.com
Alternatively, esters can be formed by reacting the corresponding acid chloride with an alcohol. prepchem.com This method is often faster and not reversible but requires the initial conversion of the carboxylic acid to the more reactive acid chloride.
Table 1: General Conditions for Esterification
| Method | Reagents | Conditions | Product Type |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, Equilibrium conditions | Alkyl Ester |
The synthesis of amides from this compound is a crucial transformation, often accomplished by activating the carboxylic acid. Direct reaction with an amine requires high temperatures and is generally impractical. luxembourg-bio.com Therefore, coupling reagents are widely employed to facilitate the reaction under milder conditions. luxembourg-bio.comluxembourg-bio.com
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. luxembourg-bio.comsci-hub.se Other effective reagents include phosphonium (B103445) salts (e.g., PyAOP) and uronium/aminium salts like HBTU and HATU. bachem.com The general procedure involves activating the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com The choice of reagent and solvent can be optimized based on the specific amine being used and the desired reaction conditions. luxembourg-bio.com For example, titanium(IV) chloride (TiCl₄) has been reported as a mediator for the direct condensation of benzoic acids and amines in pyridine (B92270). nih.gov
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DCC, EDC | Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. luxembourg-bio.comsci-hub.se |
| Phosphonium Salts | BOP, PyAOP, PyBOP | Highly efficient but can be expensive. sci-hub.sebachem.com |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Popular for both solid-phase and solution-phase synthesis due to water-soluble byproducts. bachem.com |
The carboxylic acid can be converted into a more reactive acyl halide, typically an acid chloride, to facilitate subsequent reactions like esterification and amidation. libretexts.org Standard reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.comchegg.com The reaction of a benzoic acid derivative with thionyl chloride or oxalyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. chegg.compearson.com The use of oxalyl chloride is often preferred for smaller-scale reactions as the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, simplifying purification. pearson.com Patents describing the synthesis of similar compounds, such as 4-chloromethyl benzoyl chlorides, confirm that hydroxymethyl-benzoic acids can be effectively converted to the corresponding acyl chlorides using these reagents. google.com
Reactions of the Hydroxyl (Hydroxymethyl) Moiety
The hydroxymethyl group (-CH₂OH) offers another site for chemical modification, primarily through oxidation or etherification reactions.
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Selective oxidation to the aldehyde, yielding 4-fluoro-2-formylbenzoic acid, requires mild oxidizing agents to prevent over-oxidation to the dicarboxylic acid (4-fluoro-isophthalic acid).
While specific studies on the oxidation of this compound are not prevalent, general methods for the oxidation of benzyl (B1604629) alcohols can be applied. For example, reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes. The oxidation of various substituted benzaldehydes to their corresponding benzoic acids has been demonstrated using different oxidizing systems, including catalytic copper under aerobic conditions and sodium hypochlorite. rsc.orgresearchgate.net This suggests that the hydroxymethyl group could be oxidized all the way to a carboxylic acid moiety, forming 4-fluorobenzene-1,2-dicarboxylic acid, under stronger oxidizing conditions. researchgate.net
The hydroxymethyl group can be converted into an ether via several synthetic routes. The Williamson ether synthesis is a classic and versatile method. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. masterorganicchemistry.comyoutube.com Because the reaction proceeds via an Sₙ2 mechanism, it works best with unhindered primary alkyl halides. masterorganicchemistry.com
Another strategy is the alkoxymercuration-demercuration of an alkene in the presence of the alcohol (in this case, this compound). youtube.comlibretexts.org This method follows Markovnikov's rule and avoids carbocation rearrangements. youtube.com
Table 3: Comparison of Etherification Strategies
| Method | Key Reagents | Substrate for Ether Chain | Mechanism | Key Features |
|---|---|---|---|---|
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide (R-X) | Alkyl Halide | Sₙ2 | Best for primary alkyl halides; avoids rearrangement. masterorganicchemistry.comyoutube.com |
Formation of Esters
The presence of both a carboxylic acid and a hydroxymethyl group on the same molecule allows for several esterification pathways. The carboxylic acid can be esterified by reaction with an alcohol, typically in the presence of an acid catalyst, to form an ester. This reaction proceeds via nucleophilic acyl substitution.
Alternatively, the hydroxymethyl group can be acylated by reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to also yield an ester. This process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.
The selective esterification of either the carboxylic acid or the hydroxymethyl group can be achieved by choosing appropriate protecting groups and reaction conditions. For instance, the carboxylic acid can be selectively protected, allowing the hydroxymethyl group to be esterified, after which the protecting group can be removed.
A common method for the synthesis of esters from carboxylic acids is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. For the esterification of the hydroxymethyl group, a common method involves reaction with an acyl chloride in the presence of a base, such as pyridine, to neutralize the HCl produced.
| Reactant 1 | Reactant 2 | Product Type | General Reaction Condition |
| This compound | Alcohol | Benzoate Ester | Acid catalyst, heat |
| This compound | Acyl Chloride | Benzyl Ester | Base (e.g., pyridine) |
Conversion to Tosylates and Phosphates
The hydroxymethyl group of this compound is readily converted into a better leaving group, such as a tosylate, which facilitates nucleophilic substitution reactions. The formation of a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, often pyridine. The pyridine serves to neutralize the hydrogen chloride that is formed during the reaction. The resulting tosylate is a versatile intermediate for introducing a variety of nucleophiles at the benzylic position.
Similarly, the hydroxymethyl group can be phosphorylated to form a phosphate (B84403) ester. This transformation can be accomplished using various phosphorylating agents, such as phosphoryl chloride (POCl₃) or a phosphoramidite, often in the presence of a non-nucleophilic base. The resulting phosphate can be a key functional group in biological studies or serve as a precursor for other chemical modifications. In one instance, a related compound, 2-fluoro-4-hydroxybenzoic acid, was used in the synthesis of an immunoadjuvant with polyphosphazene via nucleophilic substitution of the deprotonated phenoxide. ossila.com
| Functional Group | Reagent | Product |
| Hydroxymethyl | p-Toluenesulfonyl chloride (TsCl) | Tosylate |
| Hydroxymethyl | Phosphoryl chloride (POCl₃) | Phosphate |
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is substituted with three groups: a fluorine atom, a hydroxymethyl group, and a carboxylic acid group. The interplay of the electronic effects of these substituents dictates the reactivity and regioselectivity of further functionalization of the aromatic ring.
Electrophilic Aromatic Substitutions (General Considerations)
In electrophilic aromatic substitution (EAS) reactions, the rate and position of substitution are determined by the nature of the substituents already present on the ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. The fluorine atom (-F) is also deactivating due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The hydroxymethyl group (-CH₂OH) is a weakly activating, ortho, para-directing group.
Given the presence of both activating/ortho, para-directing and deactivating/meta-directing groups, the outcome of an EAS reaction on this compound will depend on the reaction conditions and the specific electrophile used. The directing effects of the substituents will compete, and a mixture of products is possible. However, the positions ortho to the strongly deactivating carboxyl group are generally disfavored.
Nucleophilic Aromatic Substitutions (General Considerations)
Nucleophilic aromatic substitution (NAS) is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. In this compound, the fluorine atom and the carboxylic acid group are electron-withdrawing, which can facilitate NAS reactions. The fluorine atom itself can act as a leaving group in NAS reactions, particularly when there is a strong activating group positioned ortho or para to it.
The carboxylic acid group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, especially at the positions ortho and para to it. Therefore, the fluorine atom at position 4 is activated for substitution by strong nucleophiles.
Regioselectivity and Ortho-Directing Effects
The regioselectivity of substitution on the aromatic ring is a consequence of the combined directing effects of the existing substituents.
Fluorine (-F): Ortho, para-director. Directs incoming electrophiles to positions 3 and 5.
Hydroxymethyl (-CH₂OH): Ortho, para-director. Directs incoming electrophiles to positions 3 and 5.
Carboxylic Acid (-COOH): Meta-director. Directs incoming electrophiles to position 5.
Based on these directing effects, position 5 is the most likely site for electrophilic attack as it is activated by both the fluorine and hydroxymethyl groups and is the meta position relative to the carboxylic acid. Position 3 is also a potential site, being ortho to both the fluorine and hydroxymethyl groups. The steric hindrance from the adjacent hydroxymethyl and carboxylic acid groups might influence the accessibility of certain positions.
Intramolecular Reactivity and Stability Considerations
The proximity of the carboxylic acid and hydroxymethyl groups in this compound allows for the possibility of intramolecular reactions. Under certain conditions, such as heating or in the presence of a dehydrating agent, an intramolecular esterification can occur to form a cyclic ester, known as a lactone. This would result in a six-membered ring structure.
The stability of this compound is generally good under standard conditions. However, like many benzoic acid derivatives, it can undergo decarboxylation at high temperatures, although this typically requires harsh conditions. The presence of the fluorine atom enhances the thermal stability of the compound to some extent. The hydroxymethyl group can be susceptible to oxidation to an aldehyde or a carboxylic acid under appropriate oxidizing conditions.
Effects of Proximal Functional Groups on Stability
The stability of this compound is significantly influenced by the electronic and steric interplay of its three functional groups: the carboxylic acid, the fluorine atom, and the hydroxymethyl group. The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Given its para position relative to the carboxylic acid, the inductive effect tends to increase the acidity of the carboxyl group, thereby influencing its reactivity.
The hydroxymethyl group at the C2 (ortho) position introduces both steric and electronic effects. Electronically, the -CH₂OH group is generally considered to be weakly electron-donating. However, its primary influence on stability arises from its potential to form intramolecular hydrogen bonds. For instance, the hydrogen of the hydroxymethyl group can interact with the carbonyl oxygen of the carboxylic acid, or the hydroxyl oxygen can interact with the carboxylic acid's proton. Such intramolecular hydrogen bonding can stabilize the molecule's conformation. In a related compound, 4-Fluoro-2-(phenylamino)benzoic acid, intramolecular N-H⋯O hydrogen bonds are observed, which underscores the potential for similar interactions in this compound. rsc.orglibretexts.org
Furthermore, the stability of substituted benzoic acids is also dependent on the conformational arrangement of the functional groups. Studies on analogous compounds like 2-Fluoro-4-hydroxy benzoic acid have revealed the existence of different stable conformers based on the orientation of the carboxylic group and the potential for intramolecular hydrogen bonding between the fluorine atom and the carboxylic proton. organic-chemistry.orgwikipedia.org This suggests that this compound may also exhibit conformational isomerism, with varying degrees of stability among the conformers.
Table 1: Influence of Functional Groups on the Stability of Benzoic Acid Derivatives
| Functional Group | Position | Electronic Effect | Impact on Stability |
| Fluorine | 4- (para) | Strong -I, Weak +M | Increases acidity of the carboxylic acid. |
| Hydroxymethyl | 2- (ortho) | Weakly electron-donating | Potential for intramolecular hydrogen bonding, leading to conformational stabilization. |
| Carboxylic Acid | 1- | Electron-withdrawing | Influences the electronic character of the ring and participates in hydrogen bonding. |
Potential for Intramolecular Rearrangements
The substitution pattern of this compound presents possibilities for intramolecular rearrangements, primarily through conformational changes and intramolecular reactions. One notable potential rearrangement is the formation of a lactone. The ortho-positioned hydroxymethyl and carboxylic acid groups can undergo an intramolecular esterification reaction, particularly under acidic conditions or upon heating, to form a cyclic ester known as a phthalide (B148349) (specifically, 5-fluorophthalide). Phthalide itself is a stable bicyclic compound. wikipedia.org This type of cyclization is a well-known reaction for 2-(hydroxymethyl)benzoic acids. hmdb.ca
Conformational rearrangements are also plausible. Research on structurally similar molecules, such as 2-Fluoro-4-hydroxy benzoic acid, has demonstrated that near-infrared irradiation can induce conformational changes, specifically the rotation of the carboxylic group. organic-chemistry.orgwikipedia.org This suggests that this compound could undergo similar light- or heat-induced rotamerization, leading to different spatial arrangements of its functional groups. These conformers may have distinct reactivity profiles and stabilities.
Table 2: Potential Intramolecular Rearrangements of this compound
| Type of Rearrangement | Description | Driving Factor(s) | Potential Product/State |
| Lactonization | Intramolecular esterification between the ortho-hydroxymethyl and carboxylic acid groups. | Heat, Acid catalysis | 5-Fluorophthalide |
| Conformational Isomerization | Rotation around the C-C bond connecting the carboxylic group to the aromatic ring. | Light, Heat | Different stable conformers with varied orientations of functional groups. |
Hydrolytic Stability of Derivatives
The hydrolytic stability of derivatives of this compound, such as its esters and amides, is a critical aspect of their chemical profile. Hydrolysis of these derivatives would regenerate the parent carboxylic acid. The rate and mechanism of this hydrolysis are influenced by the electronic effects of the ring substituents and the potential for intramolecular catalysis.
Ester Derivatives:
The hydrolysis of esters of this compound can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible. The fluorine atom's electron-withdrawing nature would typically increase the electrophilicity of the ester's carbonyl carbon, potentially accelerating hydrolysis compared to a non-fluorinated analogue.
Base-Catalyzed Hydrolysis (Saponification): This process is generally irreversible and leads to the formation of a carboxylate salt and an alcohol. masterorganicchemistry.com
A key feature of esters derived from this compound is the ortho-hydroxymethyl group, which can participate in intramolecular catalysis. The hydroxyl group can act as an intramolecular nucleophile or general base, accelerating the hydrolysis of the ester linkage. This phenomenon is well-documented for other ortho-hydroxyaryl esters, such as in the hydrolysis of aspirin. rsc.orgnih.gov The proximity of the -CH₂OH group to the ester functionality allows for the formation of a transient cyclic intermediate, which can significantly enhance the rate of hydrolysis compared to its meta or para isomers.
Amide Derivatives:
Amides are generally more resistant to hydrolysis than esters. However, the principles of electronic effects and potential intramolecular catalysis still apply. The electron-withdrawing fluorine atom would render the amide carbonyl more susceptible to nucleophilic attack. The ortho-hydroxymethyl group could also potentially assist in the hydrolysis of an amide derivative, although the effect is generally less pronounced than with esters due to the lower reactivity of amides.
Table 3: Factors Influencing Hydrolytic Stability of this compound Derivatives
| Derivative Type | Influencing Factor | Effect on Hydrolysis Rate |
| Ester | Electron-withdrawing fluorine | Increase |
| Ester | Ortho-hydroxymethyl group (Intramolecular Catalysis) | Significant Increase |
| Amide | Electron-withdrawing fluorine | Increase (relative to non-fluorinated amide) |
| Amide | Ortho-hydroxymethyl group (Intramolecular Catalysis) | Potential Increase (less significant than in esters) |
Derivatization Strategies and Their Chemical Utility
Formation of Conjugates for Enhanced Properties
The dual functionality of the carboxylic acid and hydroxymethyl groups makes 4-Fluoro-2-(hydroxymethyl)benzoic acid a valuable linker or scaffold component in the synthesis of more complex molecules. These groups can be selectively reacted to attach the molecule to solid supports, polymers, or other molecular fragments, thereby creating conjugates with tailored properties.
Solid-Phase Peptide Synthesis (SPPS) provides a robust framework for building complex molecules like peptides and peptidomimetics on a solid resin support. mdpi.com this compound can be incorporated into such syntheses, acting as a non-standard building block or a linker to the solid phase. The choice of linking strategy depends on which functional group of the acid is used for attachment and the type of resin employed.
The general process involves attaching the C-terminal amino acid to a resin, followed by sequential deprotection of the N-alpha protecting group and coupling of the next amino acid until the desired sequence is complete. peptide.com The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group is common in modern SPPS because it can be removed under mild basic conditions, which preserves acid-sensitive functionalities elsewhere in the molecule. nih.gov
Key strategies for linking this compound include:
Ester Linkage: The carboxylic acid group can be coupled to a hydroxyl-functionalized resin, such as a Wang or Hydroxymethyl-benzoic acid (HMBA) resin, forming an ester bond. mdpi.compeptide.com This is a standard method for anchoring the first building block in peptide synthesis.
Amide Linkage: The carboxylic acid can be activated and reacted with an amine-functionalized resin, like the Rink Amide resin, to form a stable amide bond. mdpi.com
Ether Linkage: The hydroxymethyl group can be used to form an ether linkage, for instance, by reacting with a chloromethylated resin like the 2-Chlorotrityl chloride resin. This strategy leaves the carboxylic acid group free for further reactions. beilstein-journals.org
These linking strategies often require activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to facilitate the formation of the ester or amide bonds. mdpi.comnih.gov
Table 1: Linking Strategies for this compound in Solid-Phase Synthesis
| Resin Type (Polymeric Support) | Functional Group on Acid Used | Resulting Linkage | Typical Application |
|---|---|---|---|
| Wang Resin (Hydroxymethyl-functionalized) | Carboxylic acid | Ester | Synthesis of C-terminal carboxylic acids |
| Rink Amide Resin (Amine-functionalized) | Carboxylic acid | Amide | Synthesis of C-terminal amides |
| 2-Chlorotrityl Chloride Resin | Hydroxymethyl group | Ether | Anchoring via the alcohol, leaving the carboxylic acid free |
Coupling to polymeric supports is the foundational step of solid-phase synthesis. The polymeric support, or resin, acts as an insoluble carrier that facilitates the purification process, as excess reagents and byproducts can be simply washed away after each reaction step. peptide.com this compound can be attached to various polymeric supports depending on the synthetic goal.
For example, hydroxymethyl polystyrene resin can be used to attach the molecule via its carboxylic acid group. mdpi.com The stability of the linkage to the resin is a critical factor. Linkers are designed to be stable throughout the synthesis but cleavable under specific conditions at the end to release the final product. nih.gov The choice of resin dictates the final C-terminal functionality of the synthesized molecule; for instance, oxime resins can be cleaved with various nucleophiles to produce a range of products including amides, hydrazides, or esters from the same resin-bound precursor. peptide.com
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and specific, forming stable linkages between two molecular entities. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) with one containing a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govcsmres.co.uk
This compound itself is not reactive in click chemistry. However, it can be easily derivatized to contain either an azide or an alkyne "handle," enabling it to be "clicked" onto other molecules, surfaces, or polymers.
Introducing an Alkyne Handle: The carboxylic acid can be reacted with propargyl amine or propargyl alcohol to introduce a terminal alkyne via an amide or ester linkage, respectively.
Introducing an Azide Handle: The hydroxymethyl group can be converted to a tosylate and subsequently displaced with sodium azide. Alternatively, the carboxylic acid can be coupled with an amino-azide compound.
Once functionalized, this derivative of this compound can be grafted onto any substrate bearing the complementary click functionality. This strategy is widely used for molecular grafting in materials science, bioconjugation, and drug discovery. nih.govresearchgate.net
Table 2: "Click" Chemistry Functionalization of this compound
| Functionalized Derivative | Complementary Partner | Reaction Type | Resulting Linker |
|---|---|---|---|
| Alkyne-modified acid | Azide-functionalized polymer/molecule | CuAAC | 1,2,3-Triazole |
| Azide-modified acid | Alkyne-functionalized polymer/molecule | CuAAC | 1,2,3-Triazole |
Derivatization for Analytical Enhancement
Chemical derivatization can significantly improve the detection and quantification of a molecule by analytical techniques. Modifications can be made to introduce structural features that enhance spectroscopic signals or improve ionization in mass spectrometry.
To enhance spectroscopic detection, particularly in fluorescence-based assays, a chromophore or fluorophore can be attached to the molecule of interest. This compound can be derivatized by conjugating it with a fluorescent tag, such as a rhodamine or coumarin (B35378) derivative. beilstein-journals.org This is typically achieved by forming an ester or amide bond between one of the acid's functional groups and a reactive derivative of the fluorescent dye.
Another advanced strategy involves fluorogenic click reactions. rsc.org In this approach, this compound can be derivatized with a molecule that is non-fluorescent. When this derivative reacts via a click reaction with its specific partner, a fluorescent product is formed. This "turn-on" fluorescence provides a highly sensitive and specific detection method, as the signal is only generated upon successful reaction.
Table 3: Derivatization for Enhanced Spectroscopic Analysis
| Derivatization Strategy | Example Reagent/Tag | Spectroscopic Improvement |
|---|---|---|
| Fluorescent Labeling | Rhodamine B, Coumarin | Introduces a highly fluorescent group for easy detection. beilstein-journals.org |
| Fluorogenic Click Reaction | Non-fluorescent azide or alkyne partner | Fluorescence is generated upon reaction, increasing signal-to-noise. rsc.org |
Mass spectrometry (MS) is a powerful analytical tool, but its sensitivity can be limited by the ionization efficiency of the target analyte. Derivatization is a common strategy to overcome this, particularly for compounds analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
For LC-MS, especially with electrospray ionization (ESI), derivatizing the carboxylic acid group of this compound can significantly enhance the signal. A common method is to couple the acid with an amine-containing reagent that has a permanent positive charge. nih.gov This ensures the derivative is readily ionized, leading to a much stronger signal in the mass spectrometer.
For GC-MS, which requires analytes to be volatile and thermally stable, derivatization is used to reduce polarity and increase volatility. colostate.edu Both the carboxylic acid and hydroxymethyl groups are polar and can engage in hydrogen bonding, making the parent molecule unsuitable for direct GC analysis. colostate.edu Common derivatization methods include:
Silylation: Reacting both the -COOH and -CH₂OH groups with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers. colostate.edu
Esterification: Converting the carboxylic acid to a more volatile ester, such as a methyl ester, using reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727). researchgate.net
These modifications reduce the polarity and increase the vapor pressure of the molecule, resulting in sharper peaks and improved performance in GC-MS analysis. researchgate.netgcms.cz
Table 4: Derivatization for Enhanced Mass Spectrometry Analysis
| Analytical Technique | Targeted Functional Group(s) | Example Reagent | Enhancement Mechanism |
|---|---|---|---|
| LC-MS | Carboxylic acid | Amine with permanent positive charge (e.g., 4-APEBA) + EDC | Introduces a permanent positive charge for enhanced ionization efficiency. nih.gov |
| GC-MS | Carboxylic acid and Hydroxymethyl group | BSTFA (a silylating agent) | Reduces polarity and increases volatility by replacing active hydrogens. colostate.edu |
| GC-MS | Carboxylic acid | BF₃/Methanol or Diazomethane | Forms a volatile methyl ester. researchgate.net |
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. For 4-Fluoro-2-(hydroxymethyl)benzoic acid, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.
The presence of the carboxylic acid group will be marked by a very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong band between 1700 and 1680 cm⁻¹. nih.gov The hydroxymethyl group (-CH₂OH) will show a characteristic O-H stretching band around 3400-3300 cm⁻¹ and a C-O stretching vibration, likely between 1050 and 1150 cm⁻¹.
The aromatic ring will present C-H stretching vibrations typically above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. znaturforsch.com The C-F stretching vibration is expected to produce a strong absorption in the 1300-1000 cm⁻¹ range.
A detailed analysis of the FT-IR spectrum of the related compound, 4-hydroxybenzoic acid, has been conducted, providing a basis for the assignment of vibrational modes. rsc.org For instance, in a study of M(Benzoic Acid)₂Ni(CN)₄ complexes, the vibrational modes of the benzoic acid ligand were thoroughly analyzed. drugbank.com
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1680 |
| Hydroxymethyl | O-H Stretch | 3400 - 3300 |
| Hydroxymethyl | C-O Stretch | 1150 - 1050 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Fluoro Group | C-F Stretch | 1300 - 1000 |
Raman Spectroscopy (General Principles)
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting energy shift of the scattered photons corresponds to the vibrational modes of the molecule. A key advantage of Raman spectroscopy is that non-polar bonds, which are often weak in FT-IR, can produce strong signals. Water is also a weak Raman scatterer, making it a suitable solvent for analysis.
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone. Studies on benzoic acid and its derivatives using Raman spectroscopy have provided valuable insights into the influence of substituents on the vibrational spectra. rsc.org For instance, the characteristic ring breathing modes and the C=O stretching vibration would be readily observable. Research on the decarboxylation process of benzoic acid has utilized Raman spectroscopy to monitor changes in the molecule's structure under varying temperatures. hmdb.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings.
In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm. The aromatic protons will be observed in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, these aromatic protons will exhibit a characteristic splitting pattern. Specifically, the proton ortho to the carboxyl group and meta to the fluorine will likely be the most deshielded.
For comparison, the ¹H NMR spectrum of the related 4-fluorobenzoic acid in DMSO-d₆ shows signals for the aromatic protons at approximately 8.05 ppm and 7.34 ppm. hmdb.ca The spectrum of 2-(hydroxymethyl)benzoic acid shows aromatic protons in a similar region and a signal for the hydroxymethyl protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 10 | broad singlet |
| Ar-H (ortho to -COOH) | ~8.0 - 8.2 | doublet of doublets |
| Ar-H (ortho to -CH₂OH) | ~7.2 - 7.4 | doublet of doublets |
| Ar-H (meta to both) | ~7.5 - 7.7 | triplet-like |
| -CH₂OH | ~4.5 - 5.0 | singlet/doublet |
| -CH₂OH | variable | broad singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
For this compound, the carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The carbon of the hydroxymethyl group will likely appear around 60-65 ppm. The aromatic carbons will have chemical shifts between 110 and 165 ppm. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant, resulting in a doublet. The other aromatic carbons will also show smaller C-F couplings.
The ¹³C NMR spectrum of 4-fluorobenzoic acid in DMSO-d₆ shows signals at approximately 166.7 ppm (C=O), and the aromatic carbons are observed with characteristic C-F coupling. hmdb.ca The spectrum of benzoic acid itself provides reference values for the aromatic and carboxyl carbons.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| C-F | 160 - 165 (doublet) |
| C-COOH | 125 - 130 |
| C-CH₂OH | 140 - 145 |
| Aromatic C-H | 115 - 135 |
| -CH₂OH | 60 - 65 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), including Gel-Phase Applications
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atom.
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic effects of the carboxyl and hydroxymethyl substituents on the aromatic ring. For comparison, the ¹⁹F NMR spectrum of 4-fluorobenzoic acid shows a signal around -108 to -115 ppm relative to a standard like CFCl₃, depending on the solvent. rsc.org
Gel-Phase ¹⁹F NMR: This specialized NMR technique is particularly useful for monitoring reactions on a solid support, such as in solid-phase organic synthesis. By swelling the resin-bound substrate in a suitable deuterated solvent, high-resolution NMR spectra can be obtained. In the context of derivatives of this compound, gel-phase ¹⁹F NMR could be employed to monitor the progress of reactions involving the carboxylic acid or hydroxymethyl group while the molecule is attached to a solid support, providing real-time information about the reaction efficiency and the formation of intermediates or byproducts.
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the connectivity and spatial relationships of atoms within a molecule, resolving spectral overlap that can obscure one-dimensional (1D) NMR spectra. arxiv.org Key 2D NMR experiments for the structural elucidation of this compound would include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. metasci.ca For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum of the title compound would reveal which protons are directly bonded to which carbon atoms. For instance, the protons of the hydroxymethyl group (-CH₂OH) would show a correlation to the carbon of that group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). wikipedia.org This is crucial for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected from the hydroxymethyl protons to the adjacent aromatic carbons, and from the aromatic protons to the carboxylic acid carbon, thereby confirming the substitution pattern on the benzene ring.
While specific experimental 2D NMR data for this compound is not widely published in publicly accessible literature, the application of these techniques is standard practice for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nationalmaglab.org For this compound, the empirical formula is C₈H₇FO₃. sigmaaldrich.com An HRMS analysis would be able to confirm this composition by providing a measured mass that is extremely close to the calculated exact mass.
Table 1: Theoretical HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₈H₈FO₃⁺ | 171.0452 |
| [M-H]⁻ | C₈H₆FO₃⁻ | 169.0306 |
This table presents theoretical values. Experimental data would be expected to be within a few parts per million (ppm) of these values.
Liquid Chromatography-Mass Spectrometry (LC-MS)
X-ray Diffraction Studies
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu
Single-Crystal X-ray Diffraction for Definitive Structure Determination
Table 2: Illustrative Single-Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
This table is for illustrative purposes and does not represent actual data for this compound.
X-ray Powder Diffraction for Crystalline Analysis
X-ray Powder Diffraction (XRPD) is used to analyze the crystalline nature of a bulk sample. sumitomo-chem.co.jp The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This pattern can be used to identify the compound, assess its purity, and identify different polymorphic forms. An XRPD pattern for a crystalline sample of this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). Specific experimental XRPD data for this compound is not currently available in the public domain.
Computational and Theoretical Investigations
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is mapped onto the electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density, which are prone to electrophilic attack, while blue signifies areas of low electron density (electron-poor regions), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potential values.
Electron Density-Based Local Reactivity Descriptors (e.g., Fukui Functions)
Fukui functions are electron density-based descriptors that help in identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks.
Although no specific studies calculating the Fukui functions for 4-Fluoro-2-(hydroxymethyl)benzoic acid have been identified, general principles of organic chemistry allow for a qualitative prediction. The carboxyl group is expected to be the primary site for nucleophilic attack, particularly at the carbonyl carbon. The aromatic ring, influenced by the electron-withdrawing fluorine atom and carboxyl group, and the electron-donating hydroxymethyl group, would have a more complex reactivity pattern towards electrophilic substitution.
Conformational Analysis and Energy Landscapes
The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. For this compound, the primary sources of conformational isomerism are the rotation around the C-C bond connecting the carboxylic acid to the benzene (B151609) ring and the C-O bond of the hydroxymethyl group.
Identification and Relative Energies of Conformers
Detailed conformational analysis of ortho-substituted benzoic acids reveals the existence of multiple stable conformers. chemicalbook.comsigmaaldrich.com For 2-fluorobenzoic acid, two planar cis conformers (where the carboxylic OH is syn to the C=O) are identified as the most stable forms. chemicalbook.com It is expected that this compound would also exhibit a set of conformers defined by the orientation of the carboxylic acid and hydroxymethyl groups. The relative energies of these conformers would be influenced by a balance of steric effects and intramolecular interactions.
A study on the related molecule, 2-fluoro-4-hydroxybenzoic acid, identified three primary conformers upon deposition in an argon matrix, denoted as A1, A2, and D1. mdpi.com A1 and A2 are trans-carboxylic acids (with an intramolecular hydrogen bond within the COOH group), while D1 is a cis-carboxylic acid. mdpi.com A similar scenario with multiple accessible conformers is highly probable for this compound.
Intramolecular Hydrogen Bonding Interactions
Intramolecular hydrogen bonding plays a crucial role in determining the preferred conformation of substituted benzoic acids. rsc.org In this compound, several intramolecular hydrogen bonds are possible:
Between the hydrogen of the carboxylic acid and the oxygen of the hydroxymethyl group.
Between the hydrogen of the hydroxymethyl group and one of the oxygens of the carboxylic acid.
Between the hydrogen of the carboxylic acid and the ortho-fluorine atom.
Tunneling Phenomena in Conformational Changes
Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically cannot surmount. In conformational chemistry, this can manifest as the spontaneous conversion between conformers. Research on 2-fluoro-4-hydroxybenzoic acid has demonstrated that one of its higher-energy conformers can spontaneously convert back to a more stable conformer via tunneling. mdpi.com This process could also be relevant for the conformational dynamics of this compound, particularly for transitions between conformers separated by low energy barriers.
Intermolecular Interactions and Supramolecular Assembly
The solid-state structure of this compound is determined by a network of intermolecular interactions, leading to a specific supramolecular assembly. While a crystal structure for this specific compound was not found in the searched literature, the behavior of related benzoic acid derivatives provides a strong indication of its likely packing motifs.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method constructs a surface around a molecule, defined by points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. researchgate.net The surface is colored based on various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. nih.gov
For substituted benzoic acids, Hirshfeld analysis reveals the intricate balance of forces at play. The dnorm surface for a typical benzoic acid derivative would show distinct red regions indicating close contacts, which often correspond to hydrogen bonding interactions. nih.gov These are typically seen around the carboxylic acid and hydroxymethyl groups, signifying their role as primary sites for intermolecular bonding.
In a hypothetical analysis of this compound, the fingerprint plot would be expected to be dominated by several key interactions. The most prominent would likely be O···H/H···O contacts, appearing as distinct "wings" on the plot, indicative of the strong hydrogen bonds formed by the carboxylic acid and hydroxymethyl moieties. nih.govresearchgate.net H···H contacts would also constitute a significant portion of the surface, representing the ubiquitous van der Waals interactions. nih.gov Furthermore, the presence of the fluorine atom would introduce F···H and potentially F···C contacts, which would also be visible on the plot. researchgate.net
A representative breakdown of intermolecular contacts for a related substituted benzoic acid is presented in the table below, illustrating the type of data obtained from such an analysis.
| Intermolecular Contact | Contribution (%) |
| H···H | 42.7 |
| C···H/H···C | 40.0 |
| O···H/H···O | 12.3 |
| C···C | 2.1 |
| Data derived from a Hirshfeld surface analysis of a substituted benzoic acid derivative. nih.gov |
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the principal directional forces that dictate the supramolecular architecture of many organic crystals, including benzoic acid derivatives. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often forming robust dimeric synthons. nih.gov In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic ring motif. nih.gov
In the case of this compound, the presence of the hydroxymethyl group introduces additional possibilities for hydrogen bonding. This group can act as both a hydrogen bond donor (via its hydroxyl proton) and an acceptor (via its oxygen lone pairs). This allows for the formation of more extended and complex hydrogen-bonding networks, potentially leading to chains or sheets of molecules within the crystal lattice. nih.gov The interplay between the carboxylic acid and hydroxymethyl groups in forming these networks is a key determinant of the final crystal structure. For instance, in some structures, carboxylic acid dimers can be further linked by hydrogen bonds involving the hydroxymethyl groups, leading to a three-dimensional assembly. nih.gov
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. nih.gov The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org While fluorine is the least likely of the halogens to participate in strong halogen bonds due to its high electronegativity and low polarizability, fluorine-containing compounds can still exhibit significant C-F···H-C and C-F···π interactions. nih.gov
In this compound, the fluorine atom, attached to the aromatic ring, can participate in weak halogen bonds. The electron-withdrawing nature of the fluorine can create a region of positive electrostatic potential on the halogen atom (a σ-hole), allowing it to interact favorably with electron-rich regions of neighboring molecules, such as the oxygen atoms of the carboxyl or hydroxyl groups, or the π-system of the benzene ring. nih.gov Computational studies on halogenated molecules have shown that these interactions, although weaker than conventional hydrogen bonds, can play a crucial role in directing crystal packing. acs.org
Computational Studies on Solvent Effects
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational methods, particularly those combining quantum mechanics with continuum solvent models or explicit solvent molecules, are employed to understand these effects. nih.govrsc.org For this compound, solvent can impact its conformational preferences, acidity, and spectroscopic properties.
For example, the presence of a bulky substituent at the ortho position of a benzoic acid can force the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as the ortho effect. youtube.com The extent of this twisting can be influenced by the solvent. Polar solvents may stabilize conformations with a larger dihedral angle by solvating the polar carboxylic acid group more effectively. Computational studies can model this by calculating the energy of the molecule as a function of the dihedral angle in different solvent environments. primescholars.com
Furthermore, the acidity (pKa) of the carboxylic acid is highly dependent on the solvent. rsc.org Continuum solvent models can be used to calculate the free energy of dissociation in different solvents, providing theoretical predictions of pKa values. These calculations are crucial for understanding the behavior of the molecule in solution. rsc.org Combined cluster/continuum models, where the first solvation shell is treated explicitly and the bulk solvent as a continuum, can provide even more accurate results by capturing specific solute-solvent interactions like hydrogen bonding. nih.govnih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as Key Synthetic Intermediates
The structural features of 4-Fluoro-2-(hydroxymethyl)benzoic acid make it a promising candidate as a synthetic intermediate. The carboxylic acid and hydroxymethyl groups can undergo a variety of chemical transformations, while the fluorine atom can influence the electronic properties and reactivity of the molecule.
While direct evidence for the use of this compound as a precursor for complex fluorinated aromatic compounds is limited in current literature, the synthesis of related compounds highlights its potential in this area. For instance, a related compound, 2-bromo-4-fluorobenzoic acid, has been used as a starting material in the synthesis of 4-fluoro-2-(phenylamino)benzoic acid through an Ullmann condensation reaction with aniline, catalyzed by copper. nih.govnih.gov This suggests that the 4-fluoro-benzoic acid scaffold is a viable platform for constructing more complex molecules.
The presence of both a carboxylic acid and a hydroxymethyl group on this compound offers multiple reaction sites. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the hydroxymethyl group can be oxidized to an aldehyde or further reacted to form ethers or esters. These transformations would allow for the introduction of diverse functionalities, leading to a wide range of complex fluorinated aromatic derivatives.
Table 1: Comparison of Related Fluorinated Benzoic Acid Precursors
| Compound Name | Starting Material Application | Resulting Compound |
| 2-bromo-4-fluorobenzoic acid | Ullmann condensation | 4-Fluoro-2-(phenylamino)benzoic acid nih.govnih.gov |
| 4-fluoro benzoic acid | Esterification and subsequent reactions | Hydrazide hydrazones of 4-fluorobenzoic acid hydrazide researchgate.netglobalscientificjournal.com |
This table illustrates the synthetic utility of closely related fluorinated benzoic acids, suggesting potential reaction pathways for this compound.
There is currently no specific information available regarding the use of this compound as a building block for polymeric materials. However, the structure of the molecule suggests its potential as a monomer for polymerization reactions. The presence of both a carboxylic acid and a hydroxyl group allows for the formation of polyesters through self-condensation or copolymerization with other monomers.
For example, a structurally similar compound, 4-hydroxy-2-(trifluoromethyl)benzoic acid, is used in the synthesis of polyesters. ossila.com These polyesters, which incorporate the fluorinated benzoic acid segment, have been shown to self-assemble into spherulite crystals, which are useful for the fabrication of optical vortex beam generators. ossila.com This demonstrates the principle that fluorinated hydroxybenzoic acids can be valuable monomers for creating functional polymers with unique optical properties. The fluorine atom in such polymers can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties.
Specific Applications in Materials Science
The unique electronic and structural properties endowed by the fluorine atom suggest that this compound could be a valuable component in various advanced materials.
Specific research on the application of this compound in photocatalytic materials has not been reported. However, studies on related compounds provide insights into its potential role. Benzoic acid and its derivatives are often used as model pollutants to evaluate the efficiency of photocatalysts. mdpi.com For example, the photocatalytic degradation of benzoic acid has been studied using TiO2/LaFeO3 composites. mdpi.com
Furthermore, the incorporation of fluorine into photocatalytic materials, such as fluorine-doped TiO2, has been shown to enhance their performance. The introduction of fluorine can create surface defects and modify the electronic band structure of the photocatalyst, leading to improved charge separation and increased production of reactive oxygen species. mdpi.com Given that this compound contains a fluorine atom, it could potentially be used as a precursor or modifier for developing new photocatalytic materials.
While there is no direct literature on the use of this compound in optoelectronic materials, the applications of similar compounds are indicative of its potential. As mentioned previously, polyesters derived from 4-hydroxy-2-(trifluoromethyl)benzoic acid are utilized in the fabrication of optical vortex beam generators. ossila.com This highlights the potential of fluorinated benzoic acid derivatives in the field of optics.
The fluorine atom can significantly influence the electronic properties of organic materials, which is a critical factor in the design of optoelectronic devices. The strong electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
There is no available research specifically detailing the application of this compound in lithium batteries. However, the use of fluorinated compounds as additives in battery electrolytes is a well-established strategy to improve battery performance and stability. Fluorinated solvents and additives can enhance the thermal and electrochemical stability of the electrolyte and contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces.
While not directly involving the target compound, this principle illustrates the potential for fluorinated benzoic acid derivatives to play a role in battery technology. The presence of fluorine in the molecular structure could contribute to improved battery safety and longevity.
Reactive Partitioning Tracers in Chemical Processes
Esters of this compound have been identified as effective reactive partitioning tracers, particularly in the context of single-well chemical tracer (SWCT) tests for determining residual oil saturation in reservoirs. nih.gov These tracers are designed with specific chemical properties that allow them to function effectively in the harsh conditions of oil and gas reservoirs.
The utility of these esters lies in their designed hydrolysis reaction. The ester, which is the primary tracer, is injected into the reservoir. It possesses a specific oil/water partitioning coefficient (K1). During a shut-in period of typically 1-10 days, the ester undergoes hydrolysis to form this compound, which acts as the secondary tracer. nih.gov This secondary tracer has a different, lower oil/water partitioning coefficient (K2). The rate of this hydrolysis reaction is crucial and is tailored to be compatible with the timeframe of SWCT tests. nih.gov
The difference in the partitioning behavior between the primary ester tracer and the secondary acid tracer allows for the calculation of residual oil saturation. The tracers are transported several meters from the well bore by an injection fluid. nih.gov Upon subsequent production of the well fluids, the arrival times and concentrations of both the unreacted ester and the hydrolyzed acid are monitored. The delay in the arrival of the primary tracer relative to a non-partitioning water tracer, and the appearance of the secondary tracer, provide the data needed for the saturation calculation.
Several esters of 2-fluoro-4-(hydroxymethyl)benzoic acid, ranging from methyl to butyl esters, have been successfully tested. nih.gov The selection of the specific ester depends on the reservoir conditions, such as temperature and water composition, which influence the hydrolysis rate. The key advantages of these fluorinated hydroxymethylbenzoic acid esters as reactive tracers include:
Appropriate Partitioning Coefficients: The esters have suitable oil/water partitioning coefficients for measuring oil saturation. nih.gov
Controlled Hydrolysis Rate: The hydrolysis reaction proceeds at a manageable rate under reservoir conditions. nih.gov
Distinct Secondary Tracer Properties: The resulting carboxylic acid has a significantly lower partitioning coefficient. nih.gov
High Detectability: The fluorinated nature of these compounds allows for detection at very low concentrations using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), reducing the total amount of tracer required. nih.gov
Low Adsorption: They exhibit low adsorption to the reservoir rock material, ensuring that the tracer movement accurately reflects fluid flow. nih.gov
| Property | Description | Significance in Tracer Application |
| Primary Tracer | Ester of this compound | Partitions between oil and water phases. nih.gov |
| Secondary Tracer | This compound | Formed by hydrolysis of the ester; has a lower oil/water partition coefficient than the primary tracer. nih.gov |
| Partition Coefficient (K) | Ratio of the concentration of a compound in oil to its concentration in water at equilibrium. | The difference between K1 (ester) and K2 (acid) is fundamental to the measurement. nih.gov |
| Hydrolysis | The chemical reaction where the ester reacts with water to form the corresponding carboxylic acid and alcohol. | The rate of this reaction is a critical design parameter for the tracer test. nih.gov |
| Analytical Detection | Techniques such as GC-MS are used for quantifying the tracer concentrations in the produced fluids. | High sensitivity allows for the use of low tracer concentrations. nih.gov |
Functionalization in Polymer Chemistry
Anchoring Groups for Polymer-Supported Reactions
While direct research on the use of this compound as an anchoring group in polymer-supported reactions is not extensively documented in publicly available literature, the structurally similar compound, 4-(hydroxymethyl)benzoic acid (HMBA), is a well-established linker in solid-phase synthesis. rapp-polymere.comrapp-polymere.comadvancedchemtech.com The principles of its application can be extended to its fluorinated analog.
The HMBA linker is typically attached to an aminomethylated polymer support, such as polystyrene. rapp-polymere.com This creates a benzyl (B1604629) ester linkage between the growing molecule (e.g., a peptide) and the solid support. The carboxylic acid function of HMBA is used to attach the first building block of the synthesis, while the hydroxymethyl group serves as the point of attachment to the resin.
The key features of the HMBA linker in solid-phase synthesis are:
Acid Labile Cleavage: The benzyl ester bond is stable to the basic conditions often used for deprotection steps in Fmoc-based peptide synthesis, but it can be cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), to release the synthesized molecule with a C-terminal carboxylic acid. ucdavis.edu
Versatility: Cleavage can also be achieved using various nucleophiles like amines, hydrazine, or alkoxides to yield the corresponding amides, hydrazides, or esters of the synthesized molecule. rapp-polymere.com
The introduction of a fluorine atom at the 2-position of the benzoic acid ring, as in this compound, would be expected to modify the properties of the linker. The electron-withdrawing nature of the fluorine atom could influence the acidity of the carboxylic acid and the stability of the benzyl ester linkage, potentially altering the conditions required for cleavage. This could be exploited to fine-tune the linker's properties for specific synthetic applications.
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxymethyl group, makes it a suitable candidate for an anchoring group. The carboxylic acid provides the handle for attaching the molecule to be synthesized, and the hydroxymethyl group allows for its immobilization on a functionalized polymer support.
| Polymer Support | Linker | Typical Application |
| Aminomethyl Polystyrene | 4-(Hydroxymethyl)benzoic acid (HMBA) | Solid-phase peptide synthesis, yielding C-terminal acids, amides, or esters. rapp-polymere.com |
| Aminoethyl Polystyrene | 4-(Hydroxymethyl)benzoic acid (HMBA) | Similar to aminomethyl polystyrene, providing a stable linkage for solid-phase synthesis. rapp-polymere.com |
| TentaGel® | 4-(Hydroxymethyl)benzoic acid (HMBA) | A PEG-grafted polystyrene support offering different swelling properties for synthesis. rapp-polymere.com |
| HypoGel® | 4-(Hydroxymethyl)benzoic acid (HMBA) | A hydrophilic gel-type resin for solid-phase synthesis. rapp-polymere.com |
Structure Reactivity and Structure Property Relationships
Impact of Fluorine Substitution on Reactivity
The fluorine atom at the para-position (C4) significantly influences the electronic environment of the benzoic acid ring, which in turn affects the molecule's reactivity, particularly its acidity.
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the aromatic ring and, by extension, from the carboxylic acid group. libretexts.orgopenstax.org The withdrawal of electron density stabilizes the carboxylate anion (–COO⁻) that is formed upon deprotonation. libretexts.orglibretexts.org By dispersing the negative charge, the stability of the conjugate base increases, which leads to a stronger acid (lower pKa value) compared to unsubstituted benzoic acid. libretexts.orgopenstax.org
While halogens also possess an electron-donating resonance effect (+R or +M effect) due to their lone pairs of electrons, for fluorine, the inductive effect is generally considered to be dominant in influencing the acidity of benzoic acids. stackexchange.com Therefore, the presence of the fluorine atom at the 4-position enhances the acidity of the carboxylic acid group.
In the case of 4-Fluoro-2-(hydroxymethyl)benzoic acid, the steric effects are primarily associated with the ortho-substituent, the hydroxymethyl group, rather than the para-fluorine atom. Substituents at the ortho position relative to the carboxylic acid group can cause steric hindrance, a phenomenon known as the "ortho effect". vedantu.comwikipedia.orgwordpress.com This steric strain can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgwordpress.comstackexchange.com Such a rotation disrupts the resonance between the carboxyl group and the aromatic ring. wikipedia.orgstackexchange.com This inhibition of resonance stabilizes the resulting carboxylate anion, leading to an increase in the acidity of the benzoic acid derivative, often making ortho-substituted benzoic acids stronger than their meta and para isomers, regardless of the electronic nature of the substituent. vedantu.comwikipedia.orgwordpress.com Therefore, the hydroxymethyl group at the 2-position is expected to contribute to an increase in the acidity of the molecule through this steric effect.
Influence of the Hydroxymethyl Group on Molecular Behavior
The proximity of the hydroxymethyl group to the carboxylic acid group allows for the potential formation of an intramolecular hydrogen bond. This can occur between the hydrogen atom of the hydroxymethyl group's hydroxyl (–OH) and the carbonyl oxygen (C=O) of the carboxylic acid group, or between the hydroxyl hydrogen of the carboxylic acid and the oxygen of the hydroxymethyl group. For instance, in 2-hydroxybenzoic acid, an intramolecular hydrogen bond is known to form between the adjacent hydroxyl and carboxylic acid groups. chemistryguru.com.sgquora.com Such intramolecular hydrogen bonding can influence the molecule's conformation and physical properties like melting point and solubility by reducing the extent of intermolecular hydrogen bonding. chemistryguru.com.sg In this compound, this internal hydrogen bond would create a seven-membered ring structure, which can affect the molecule's preferred conformation and stability.
Comparative Analysis with Related Fluorinated Benzoic Acid Derivatives
To understand the combined influence of the fluoro and hydroxymethyl substituents, it is useful to compare this compound with related compounds.
| Compound Name | Structure | Key Features and Effects on Acidity |
| Benzoic Acid | C₆H₅COOH | Baseline acidity. The phenyl group is weakly electron-withdrawing compared to an alkyl group. leah4sci.com |
| 4-Fluorobenzoic Acid | FC₆H₄COOH | More acidic than benzoic acid due to the strong electron-withdrawing inductive effect of the para-fluorine atom, which stabilizes the carboxylate anion. libretexts.orgnist.gov |
| 2-(Hydroxymethyl)benzoic Acid | HOCH₂C₆H₄COOH | Likely more acidic than benzoic acid due to the ortho effect, where steric hindrance from the hydroxymethyl group forces the carboxyl group out of the ring's plane, increasing acidity. vedantu.comwikipedia.orgnih.gov |
| 4-Fluoro-2-methylbenzoic Acid | FC₆H₃(CH₃)COOH | Acidity is influenced by both the electron-withdrawing fluorine and the ortho-methyl group. The ortho-methyl group exerts an ortho effect, increasing acidity. chemicalbook.comnih.gov |
| This compound | FC₆H₃(CH₂OH)COOH | Acidity is enhanced by both the electron-withdrawing para-fluorine and the ortho-hydroxymethyl group (via the ortho effect). Potential intramolecular hydrogen bonding can also influence its properties. sigmaaldrich.comuni.lu |
This comparative analysis highlights how the substituents in this compound work in concert. The para-fluorine atom enhances acidity through its electronic inductive effect, while the ortho-hydroxymethyl group contributes to increased acidity via the steric ortho effect and introduces the possibility of intramolecular hydrogen bonding, which influences the molecule's conformation and physical properties.
Future Research Directions and Emerging Trends
Development of Greener Synthetic Routes
The current synthesis of fluorinated benzoic acids often involves multi-step procedures that may utilize harsh reagents and generate significant waste. For instance, traditional methods for producing related compounds like 4-fluoro-2-methylbenzoic acid have involved Friedel-Crafts acylation followed by hydrolysis and purification to separate isomers, or have used organolithium reagents which require stringent anhydrous conditions and low temperatures. google.com The Schiemann reaction, a classic method for introducing fluorine, also involves diazotization and thermal decomposition, which can have safety and scalability concerns. wikipedia.org A primary future objective is to develop greener synthetic pathways to 4-Fluoro-2-(hydroxymethyl)benzoic acid that align with the principles of green chemistry, such as high atom economy, use of less hazardous chemicals, and energy efficiency.
Future research could focus on the following areas:
Catalytic Oxidation: The conversion of the more readily available 4-fluoro-2-methylbenzoic acid to the target hydroxymethyl derivative is a key step. Research into selective oxidation of the methyl group using greener oxidants and catalysts is a promising avenue. This could involve biocatalysis, using engineered enzymes, or heterogeneous catalysis, which allows for easy catalyst recovery and reuse. This would be an improvement over traditional methods that might use strong, stoichiometric oxidants like chromic acid. ncert.nic.in
Direct C-H Hydroxymethylation: A more advanced and atom-economical approach would be the direct, selective hydroxymethylation of 4-fluorobenzoic acid at the C-2 position. This would bypass the need for a pre-installed methyl group and its subsequent oxidation. While challenging, advances in C-H activation and functionalization could make this a viable route.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-X bonds under mild conditions. mdpi.comdntb.gov.ua Future work could explore photoredox-catalyzed carboxylation or hydroxymethylation of appropriate fluorinated precursors. For example, a photoredox-catalyzed process could potentially be developed for the direct fluorination of 2-(hydroxymethyl)benzoic acid or the carboxylation of a fluorinated benzyl (B1604629) alcohol derivative. nih.gov
Flow Chemistry: Implementing synthetic routes in continuous flow reactors can offer significant advantages in terms of safety, scalability, and efficiency. The precise control over reaction parameters like temperature, pressure, and reaction time can lead to higher yields and purities, while minimizing the handling of hazardous intermediates.
Exploration of Novel Functionalization Reactions
The trifunctional nature of this compound makes it a versatile building block. Future research will undoubtedly focus on exploring novel reactions to selectively modify its functional groups, paving the way for the synthesis of a diverse range of complex molecules.
Key areas for exploration include:
Selective Functionalization of the Hydroxymethyl Group: The benzyl alcohol moiety is ripe for a variety of transformations. Recent advances in the functionalization of benzyl alcohols, such as dehydration followed by nucleophilic substitution, could be applied. acs.org For example, copper-catalyzed C-H fluorination followed by substitution could be used to introduce other functionalities. acs.org Research into converting the hydroxymethyl group into other functionalities like amines, thiols, or phosphines would significantly broaden the utility of this compound as a synthetic intermediate.
Ortho-Lithiation and Functionalization: Directed ortho-metalation (DoM) is a powerful technique for the selective functionalization of substituted aromatics. The carboxylic acid group can act as a directing group for lithiation at the adjacent C-3 position, allowing for the introduction of a wide array of electrophiles.
Cross-Coupling Reactions: The fluorine atom, while generally considered stable, can potentially participate in certain cross-coupling reactions under specific catalytic conditions, although this is less common than with heavier halogens. More likely, the aromatic ring itself can be further functionalized. For instance, if the carboxylic acid is converted to a different directing group, C-H activation could enable functionalization at other positions on the ring.
Polymerization and Derivatization: The dual functionality of the carboxylic acid and hydroxymethyl group makes this molecule an ideal monomer for the synthesis of novel polyesters or polyamides. The fluorine atom would impart unique properties to the resulting polymers, such as thermal stability and hydrophobicity.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational modeling can accelerate the discovery of new synthetic routes and applications.
Future computational efforts could include:
Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and functionalization of the molecule. nih.govresearchgate.net This can help in identifying the most energetically favorable routes, predicting potential byproducts, and understanding the role of catalysts at a molecular level.
Catalyst Design: Computational screening can be employed to design optimal catalysts for specific transformations. For example, in the context of greener synthesis, models can predict the efficacy of different enzyme variants for biocatalytic oxidation or the activity of various transition metal complexes for C-H functionalization.
Prediction of Material Properties: If used as a linker in materials like Metal-Organic Frameworks (MOFs), computational models can predict the resulting framework's topology, porosity, and stability. alfa-chemistry.com This predictive capability can guide the rational design of materials with desired properties for specific applications, such as gas storage or separation.
Spectroscopic and Physicochemical Property Prediction: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR spectra) and physicochemical properties (e.g., pKa, solubility), which is invaluable for characterization and for predicting the behavior of the molecule in different environments. uni.lu
| Computational Method | Application in Future Research | Potential Impact |
| Density Functional Theory (DFT) | Modeling reaction pathways, calculating transition states, predicting spectroscopic properties. nih.govresearchgate.net | Rational design of synthetic routes, understanding reaction mechanisms. |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule in solution or within a material matrix. | Predicting solubility, diffusion, and interactions within a larger system. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions for biocatalytic synthesis. | Design of more efficient and selective biocatalysts. |
| High-Throughput Virtual Screening | Screening of potential catalysts or predicting properties of derivative compounds. | Acceleration of the discovery of new reactions and materials. |
Integration into Emerging Materials Science Applications
The unique combination of functional groups and the presence of a fluorine atom makes this compound a highly attractive building block for advanced materials. The fluorine atom, in particular, can impart desirable properties such as increased thermal stability, hydrophobicity, and specific binding affinities. alfa-chemistry.comrsc.org
Emerging applications in materials science include:
Fluorinated Metal-Organic Frameworks (F-MOFs): MOFs are crystalline porous materials with a wide range of applications. The use of fluorinated linkers like this compound can enhance the properties of MOFs. rsc.orgnih.gov The polarity of the C-F bond can improve interactions with specific guest molecules, for example, enhancing the capture of CO2. alfa-chemistry.com The hydrophobicity imparted by fluorine can increase the stability of MOFs in the presence of moisture, a critical issue for many applications. rsc.org The additional hydroxymethyl group offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial synthesis.
Functional Polymers: As a monomer, this compound can be used to create novel fluorinated polyesters. Such polymers are expected to have high thermal stability and chemical resistance. They could find applications as high-performance plastics, specialty coatings, or in biomedical devices where biocompatibility and controlled surface properties are important. kaibangchem.comresearchgate.net
Pharmaceutical and Agrochemical Synthesis: Fluorinated building blocks are of immense importance in the pharmaceutical and agrochemical industries. kaibangchem.com The title compound could serve as a key intermediate in the synthesis of complex, biologically active molecules. The fluorine atom can modulate properties like metabolic stability and binding affinity.
Liquid Crystals: The rigid, fluorinated aromatic core is a common feature in liquid crystal molecules. Derivatives of this compound could be investigated for their liquid crystalline properties, potentially leading to new materials for display technologies.
| Material Class | Potential Role of this compound | Desired Properties |
| Metal-Organic Frameworks (MOFs) | Fluorinated organic linker. nih.govacs.orgacs.org | Enhanced gas sorption, improved moisture stability, sites for post-synthetic modification. |
| High-Performance Polymers | Monomer for fluorinated polyesters. researchgate.net | Increased thermal stability, chemical resistance, tailored surface properties. |
| Biologically Active Molecules | Synthetic intermediate. kaibangchem.comresearchgate.net | Modified metabolic stability, enhanced binding affinity. |
| Liquid Crystals | Core structural unit. | Specific mesophase behavior, electro-optical properties. |
Q & A
Q. What are the common synthetic routes for preparing 4-Fluoro-2-(hydroxymethyl)benzoic acid, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves halogenation and functional group modification. For example, fluorinated benzoic acid derivatives can be prepared via nucleophilic aromatic substitution or coupling reactions. A copper-catalyzed Ullmann-type coupling (as described for structurally similar compounds) is effective for introducing substituents like hydroxymethyl groups. Key conditions include:
- Catalyst : Copper(I) iodide or palladium complexes for cross-coupling .
- Temperature : Reactions often require elevated temperatures (e.g., 403 K) to activate aryl halides .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or HPLC with acidic eluents (e.g., 1% acetic acid in methanol/water) is critical for isolating pure products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify fluorine substitution patterns and hydroxymethyl group integration. NMR confirms carboxylate and aromatic carbon environments .
- X-ray Diffraction : Single-crystal X-ray analysis resolves conformational differences (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., O–H···O dimerization) .
- HPLC-MS : Validates purity and molecular weight, particularly for fluorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve conformational ambiguities in the crystal structure of this compound using X-ray diffraction and computational modeling?
Methodological Answer:
- X-ray Refinement : Use SHELX software (e.g., SHELXL) to refine asymmetric units with multiple independent molecules. For example, two molecules in the asymmetric unit may exhibit dihedral angle differences (e.g., 55.6° vs. 52.6°), resolved via full-matrix least-squares refinement .
- Hydrogen Bonding Analysis : Identify intramolecular N–H···O and intermolecular O–H···O interactions using CrystalMaker or Mercury. Weak C–H···F contacts stabilize crystal packing .
- DFT Calculations : Validate experimental geometries using density-functional theory (e.g., B3LYP functional) to compare calculated and observed bond lengths/angles .
Q. What strategies address discrepancies between experimental data (e.g., NMR, MS) and expected results during fluorinated benzoic acid synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect fluorinated intermediates (e.g., incomplete deprotection of methoxy groups) .
- Reaction Optimization : Adjust stoichiometry of halogenating agents (e.g., BBr₃ for demethylation) or catalysts (e.g., CuI vs. Pd) to suppress side reactions .
- Cross-Validation : Combine X-ray data with NMR to confirm fluorine positioning, especially in cases of regioisomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
